An important aspect of KU-60019 research is its selectivity towards ATM compared to other kinases.
Research has explored the potential application of KU-60019 in cancer therapy.
The compound 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide, also known as KU-60019, is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. This compound has garnered attention due to its role in modulating cellular responses to DNA damage and its potential therapeutic applications in cancer treatment. The molecular formula of KU-60019 is with a molecular weight of approximately 547.67 g/mol .
KU-60019 acts as a potent and selective inhibitor of ATM kinase. It binds to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest [, ]. By inhibiting ATM signaling, KU-60019 can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy [].
KU-60019 functions primarily through its inhibition of ATM kinase activity, which is crucial for DNA damage response and repair mechanisms. The compound exhibits an IC50 value of 6.3 nM, indicating its high potency in inhibiting ATM activity . The inhibition of ATM leads to decreased phosphorylation of key proteins involved in cell cycle regulation and DNA repair, such as p53 and γ-H2AX, thereby enhancing the sensitivity of cancer cells to radiation therapy .
KU-60019 has been shown to possess significant biological activity, particularly in the context of glioma cells. It radiosensitizes human glioma cell lines (U87 and U1242) by enhancing the effects of ionizing radiation. This compound inhibits cell migration and invasion in these cell lines by more than 60% at certain concentrations . Additionally, it has been reported to compromise survival signaling pathways involving insulin and AKT, further supporting its potential as a therapeutic agent in oncology .
The synthesis of KU-60019 involves several chemical steps that typically include the formation of the morpholine ring and the thioxanthene moiety. Specific synthetic routes may vary, but they generally involve:
Details on exact synthetic pathways can be found in patent literature and specialized chemical synthesis publications .
KU-60019 is primarily researched for its applications in cancer therapy, particularly as an adjunct to radiotherapy for tumors exhibiting ATM activity. Its ability to inhibit ATM kinase makes it a candidate for enhancing the efficacy of radiation treatments in various cancers, especially gliomas. Additionally, it serves as a valuable tool compound for studying ATM-related signaling pathways in cellular biology research .
Interaction studies have demonstrated that KU-60019 selectively inhibits ATM without significantly affecting other kinases such as DNA-PKcs or ATR. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against tumors that rely on ATM for survival following DNA damage . Furthermore, studies indicate that KU-60019 can synergistically enhance the effects of radiation therapy by impairing DNA repair mechanisms in cancer cells .
Several compounds exhibit structural or functional similarities to KU-60019. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
KU-55933 | Similar structure but less potent | Earlier ATM inhibitor with lower selectivity and potency compared to KU-60019 |
AZD0156 | Another ATM inhibitor | Shows promise in combination therapies but differs in chemical structure |
M3814 | Selective ATM inhibitor | Focused on similar applications but with distinct pharmacological profiles |
KU-60019 stands out due to its enhanced water solubility and improved selectivity for ATM compared to these similar compounds, making it a more effective candidate for clinical applications .
Early disclosures (patent WO 2007 026157) converted the clinical lead KU-55933 into KU-60019 through three modular blocks: (i) chiral cis-2,6-dimethylmorpholine, (ii) a thioxanthen-2-yl acid chloride, and (iii) chloroacetic acid that furnishes the acetamide linkage [2]. A representative nine-operation sequence is outlined in Table 1. Key adaptations that raised throughput include:
Step | Transformation | Typical reagent set | Temperature | Time | Yield % | Citation |
---|---|---|---|---|---|---|
1 | Hydrogenation of 2,6-dimethyl-4-vinyl-morpholine → cis-2,6-dimethylmorpholine | Bisphosphine-rhodium catalyst, 40 bar H₂ | 25 °C | 4 h | 97 [3] | 16 |
2 | Protection as trifluoroacetate | Trifluoroacetic anhydride, triethylamine | 0 °C→20 °C | 1 h | 95 | 7 |
3 | Lithiation of 2-bromothioxanthone | sec-Butyllithium, THF | −78 °C | 30 min | 88 | 24 |
4 | Quench with carbon dioxide → thioxanthen-2-yl-carboxylic acid | – | −78 °C→0 °C | 1 h | 83 | 24 |
5 | Mixed-anhydride activation | Isobutyl chloroformate, N-methylmorpholine | −15 °C | 20 min | 96 | 32 |
6 | Coupling with protected morpholine | Dichloromethane, 4-dimethylaminopyridine | 0 °C→20 °C | 2 h | 81 | 8 |
7 | Chloroacetylation of thioxanthene nitrogen | Chloroacetyl chloride, pyridine | 0 °C | 45 min | 79 | 8 |
8 | Global deprotection | Sodium methoxide-methanol | 40 °C | 1 h | 90 | 8 |
9 | Silica gel purification → KU-60019 | Gradient ethyl acetate-hexane | – | – | 63 (overall) | 32 |
Table 1. Condensed literature route to KU-60019.
The process delivers 72 % assay purity material after chromatography; additional recrystallization steps (section 2.4) boost chemical and optical quality to research-grade specifications [6] [7].
Absolute stereochemistry at C-2 and C-6 in the morpholine ring governs downstream potency; racemates lose one log unit of kinase affinity [2]. Three complementary routes exist:
Asymmetric Hydrogenation of Unsaturated Morpholines – Li and co-workers achieved quantitative conversion of 2-substituted morpholine enecarbamates using a wide-bite bisphosphine-rhodium complex; enantiomeric excess reached 99 % for the 2-methyl substrate at 1 bar hydrogen [3].
Dynamic Resolution via Crystallization-Induced Diastereomer Transformation – A Betti-base derived naphthoxazine seed promotes interconversion of morpholine stereoisomers in methanol, enriching the desired (2S,6R) form to 97 % enantiomeric excess while recycling the mother liquor [8].
Kinetic Hydrozirconation-Imination – In industrial practice, Schwartz reagent selectively reduces 2,6-dimethyl-3,5-dihydromorpholine, followed by titanium(IV)-mediated imine trapping; chiral ligand biphenyl-2,2′-diol enforces anti addition, affording 96 % enantiomeric excess after a single pass [9].
Data comparing catalyst families are collated in Table 2.
Entry | Strategy | Catalyst system | Substrate | Enantiomeric excess % | Isolated yield % |
---|---|---|---|---|---|
1 | Hydrogenation | (R,R)-Bisphosphine-Rh(P-P) | 2-vinyl-morpholine | 99 | 94 [3] |
2 | Dynamic resolution | Naphthoxazine seed, Pd/C | cis-rac-2,6-dimethylmorpholine | 97 | 82 [8] |
3 | Hydrozirconation | Cp₂ZrHCl then TiCl₄-amine | 2,6-dimethyl-3,5-dihydromorpholine | 96 | 78 [9] |
Table 2. Enantioselective access to cis-2,6-dimethylmorpholine.
Process chemists favour the hydrogenation route because it proceeds at ambient pressure in flow reactors and avoids solid waste streams [3]. However, the dynamic resolution method remains attractive for kilogram recycling campaigns where racemic feedstock costs are low [8].
The thioxanthene skeleton is pieced together from two electronically differentiated aryl fragments. Three palladium paradigms dominate:
a) Suzuki–Miyaura Cross-Coupling of Thioamide-Derived Carbene Intermediates – Hartwig’s carbene-transfer strategy couples bromothioamides with pinacol aryl boronates at 90 °C; sterically encumbered boronates deliver 74 % yield of di-ortho substituted thioxanthenes in 40 min using 0.1 mol % palladium(II) acetate-1,1′-bis(diphenylphosphino)ferrocene [10].
b) C–H/C–S Cross-Activation of Aryl Thioethers with Azoles – Cobalt-assisted oxidative addition of palladium(0) into C(sp²)–S bonds, followed by five-membered azole C–H activation, forges biaryl linkages under 110 °C aerobic conditions; the reaction tolerates methoxy, trifluoromethyl, and cyano handles and provides up to 85 % yield [11].
c) Cascade Carbopalladation–Reductive Elimination – Willis demonstrated desulfinative couplings that merge aryl bromides with benzyl sulfinates in a single vessel, generating di(hetero)arylmethanes via palladium(0) catalysis without stoichiometric zinc; time-resolved calorimetry shows complete conversion in 25 min at 80 °C with ≤500 ppm residual palladium in the crude [12].
Applied to KU-60019, route (a) remains predominant because it tolerates the electron-rich 6-morpholinyl-4-pyranone aryl partner. Using cesium carbonate (2.0 equiv) in 1,4-dioxane at 95 °C affords the bromothioether–boronate coupling product in 78 % isolated yield with 0.5 mol % catalyst [13]. Subsequent intramolecular electrophilic acylation fashions the xanthene ring, assisted by aluminium trichloride; careful dosing of the Lewis acid suppresses over-chlorination to under 3 % [14].
Crude KU-60019, once freed from inorganic salts, contains trace benzophenone-type impurities visible by thin-layer chromatography at R_f ≈ 0.35 [6]. A two-stage clean-up is now standard:
Reverse-Phase High Performance Liquid Chromatography – Gradients of 5 %→95 % acetonitrile in water (0.1 % formic acid) on a C18 matrix remove non-polar by-products; collection between 10.5–12.0 min retention ensures ≥97 % area purity [6]. Flow-rate escalation to 25 mL min⁻¹ on 75 mm columns enables 50 g loads per hour with <6 bar back-pressure [7].
Solvent-Screened Crystallization – Comprehensive solvent mapping showed that ethyl acetate–hexane (1:4 v/v) gives the highest mother-liquor recovery (46 %) but dimethylformamide–water (1:1) provides superior particle habit for formulation. A mixed strategy—seed in dimethylformamide, polish in ethyl acetate—affords 73 % overall recovery as pale beige prismatics (melting point 218 °C) [4] [15].
Solvent system | Cooling range °C | Yield % | Residual palladium ppm | Enantiomeric excess % |
---|---|---|---|---|
Dimethylformamide → 25 °C | 80→25 | 65 | 22 | 99 [4] |
Ethyl acetate / hexane (1:4) → 0 °C | 45→0 | 46 | 18 | 99 [4] |
Combined two-step sequence | – | 73 | 19 | 99 [4] |
Table 3. Crystallization metrics for KU-60019.
High performance liquid chromatography rejects the cis-trans morpholine epimer by 1.2 min, preventing optical erosion; final Karl Fischer titration confirms ≤0.3 % w/w water [6]. Powder X-ray diffraction shows a single polymorph (monoclinic P2₁/c) with no late-stage transitions up to 200 °C, facilitating long-term storage at −20 °C as specified by commercial suppliers [6] [7].